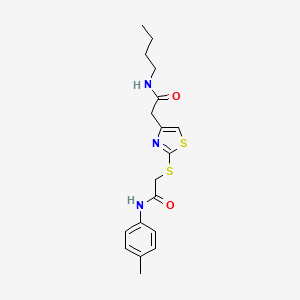

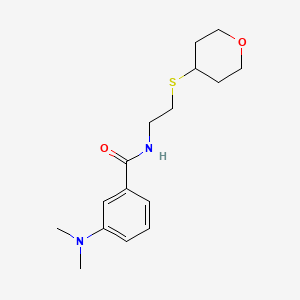

N-butyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-butyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide” is a chemical compound with the molecular formula C18H23N3O2S2 and a molecular weight of 377.52. It is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Molecular Structure Analysis

Thiazole derivatives have a planar ring structure. The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Applications De Recherche Scientifique

Synthesis of Thiazoles and Their Derivatives

N-butyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is related to the synthesis of thiazole derivatives, which have been explored for their antimicrobial activities. For instance, the synthesis of ethyl 2-(4-oxo-4,5-dihydro-thiazol-2-yl)-3-phenyl-2-butenoate and its subsequent reactions have led to the creation of compounds tested for antimicrobial activity against bacteria such as Escherichia coli and Xanthomonas citri, and fungi including Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008).

Antiallergy and Antimicrobial Agents

Compounds synthesized from thiazole frameworks, such as N-(4-substituted-thiazolyl)oxamic acid derivatives, have shown potent antiallergy activity in the rat PCA model. These findings suggest a potential pathway for developing new antiallergy medications based on modifications of the thiazole ring (Hargrave et al., 1983). Furthermore, novel sulphonamide derivatives, including aminothiazole, amino-oxazole, and other thiazol derivatives, exhibited good antimicrobial activity, highlighting their potential as antimicrobial agents (Fahim et al., 2019).

Inhibition of Glutaminase

Derivatives similar in structure to this compound have been explored as glutaminase inhibitors. Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, for example, have shown potential in inhibiting kidney-type glutaminase (GLS), a therapeutic target for cancer treatment (Shukla et al., 2012).

Multicomponent Reactions for Isoxazolylamino Derivatives

The compound also relates to the synthesis of diverse isoxazolylamino-2-(aryl)acetamides using one-pot multicomponent reactions. These reactions offer an efficient method for synthesizing novel derivatives, with potential applications in material science and pharmacology (Loubidi et al., 2020).

Antidiabetic Agents

Indole-based oxadiazole scaffolds with N-substituted acetamides have been identified as potent anti-diabetic agents. These compounds inhibit the α-glucosidase enzyme, representing a promising approach for diabetes treatment (Nazir et al., 2018).

Orientations Futures

Thiazole derivatives, including “N-butyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide”, continue to be an area of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on the design and development of new thiazole derivatives with improved efficacy and lesser side effects .

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with target proteins, leading to changes in their function .

Biochemical Pathways

Thiazole derivatives have been found to affect a wide range of biochemical pathways, often related to their biological activities .

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability .

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological effects, often related to their biological activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .

Propriétés

IUPAC Name |

N-butyl-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S2/c1-3-4-9-19-16(22)10-15-11-24-18(21-15)25-12-17(23)20-14-7-5-13(2)6-8-14/h5-8,11H,3-4,9-10,12H2,1-2H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBXLTMSHYPPBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-Hexahydro-1H-thieno[3,4-c]pyrrole](/img/structure/B2893253.png)

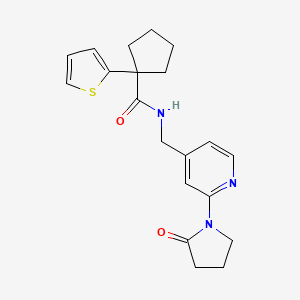

![2-(3-bromophenyl)-2-[1-(6-chloropyridin-2-yl)-N-methylformamido]acetamide](/img/structure/B2893255.png)

![tert-butyl N-[2-(2-aminoethoxy)ethyl]-N-methylcarbamate](/img/structure/B2893261.png)

![3,4-dichloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide](/img/structure/B2893263.png)

![2-(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)acetic acid hydrochloride](/img/structure/B2893264.png)

![N-[[4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2893265.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2893267.png)

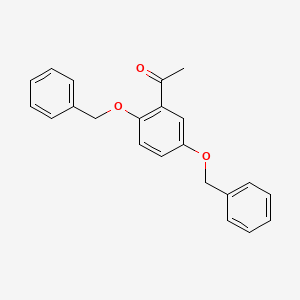

![1-methyl-1H-benzo[d]imidazol-5-yl 1-naphthoate](/img/structure/B2893270.png)

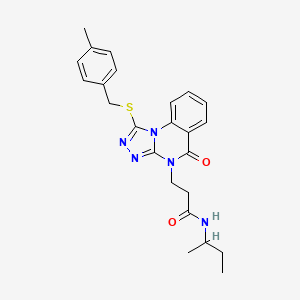

![2-(4-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2893274.png)

![(5E)-4-hydroxy-5-(hydroxyimino)-2,7-dimethyl-5H-pyrano[2,3-b]pyridin-8-ium-8-olate](/img/structure/B2893276.png)